2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione is an organophosphorus compound known for its unique structural features and reactivity. This compound contains a phosphorus atom bonded to both oxygen and sulfur atoms, forming a dioxaphospholane ring. Its distinct chemical properties make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione typically involves the reaction of phosphorus pentasulfide with 2,3-butanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P2S5+C4H10O2→C4H9O2PS2+H2S
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphorus-containing species.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Generation of phosphine derivatives.
Substitution: Production of various substituted dioxaphospholane derivatives.
Scientific Research Applications
2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules and pathways. This reactivity underlies its potential biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-oxide
- 2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-sulfide
Uniqueness
2-Hydroxy-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholane-2-thione is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61617-39-8 |
---|---|
Molecular Formula |
C4H9O3PS |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-hydroxy-4,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphospholane |
InChI |
InChI=1S/C4H9O3PS/c1-3-4(2)7-8(5,9)6-3/h3-4H,1-2H3,(H,5,9) |
InChI Key |
AQAVQVQURPAJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OP(=S)(O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.